N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core substituted with an ethyl group at position 10 and an oxo group at position 11. The sulfonamide moiety at position 2 is further substituted with 2,5-difluorophenyl.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4S/c1-2-25-17-5-3-4-6-19(17)29-18-10-8-14(12-15(18)21(25)26)24-30(27,28)20-11-13(22)7-9-16(20)23/h3-12,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEQAJNGFHCPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide is a complex compound that has garnered attention in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dibenzo[b,f][1,4]oxazepine core with ethyl and difluorobenzenesulfonamide substituents. Its molecular formula is , and it has a molecular weight of 378.47 g/mol. The presence of the sulfonamide group is notable for its biological activity.
The primary mechanism of action for this compound involves its interaction with dopamine receptors. Research indicates that it acts as a selective antagonist at the D2 dopamine receptor, which is crucial in regulating neurotransmission related to various neurological conditions such as schizophrenia and bipolar disorder . By binding to these receptors, the compound may modulate dopaminergic signaling pathways, potentially leading to therapeutic effects.
1. Neurological Effects
Studies have demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit significant effects on the central nervous system (CNS). The inhibition of D2 receptors can lead to alterations in mood and cognition, making this compound a candidate for further investigation in treating psychiatric disorders.
Case Study 1: Antagonistic Activity on Dopamine Receptors
A study evaluated the antagonistic properties of various dibenzo[b,f][1,4]oxazepine derivatives on D2 receptors. The findings revealed that modifications to the ethyl group significantly influenced receptor affinity and efficacy. This suggests that this compound may also exhibit similar properties due to its structural components .
Case Study 2: Cardiovascular Effects
In an experimental setup involving isolated rat hearts, researchers assessed the impact of various sulfonamide derivatives on perfusion pressure. Although direct studies on this specific compound were not available, related compounds demonstrated significant changes in coronary resistance and perfusion dynamics . This indicates a need for further exploration into the cardiovascular effects of this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary computational models predict favorable absorption and distribution characteristics. The compound's solubility is enhanced by the sulfonamide group, which may facilitate better bioavailability compared to other compounds lacking such modifications.
Summary Table of Biological Activities
Scientific Research Applications
Structure
The chemical structure of the compound features a dibenzo[b,f][1,4]oxazepine core, which is significant for its biological activity. The presence of difluorobenzene and sulfonamide groups enhances its pharmacological properties.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activities. It has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. The mechanism involves the disruption of the vascular endothelial growth factor (VEGF) signaling pathway, which is essential for new blood vessel formation in tumors .
Case Study: Inhibition of Tumor Growth
A study conducted on various cancer cell lines demonstrated that derivatives of this compound effectively reduced cell proliferation and induced apoptosis. The results suggested that modifications to the dibenzo[b,f][1,4]oxazepine structure could enhance anticancer efficacy.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly as a selective inhibitor of the dopamine D2 receptor. This inhibition plays a crucial role in managing conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation is a significant concern.
Case Study: Dopamine Receptor Antagonism
In vitro experiments revealed that derivatives of this compound effectively antagonized dopamine D2 receptors. This activity suggests potential therapeutic applications in treating neurodegenerative diseases and psychiatric disorders.
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for optimizing drug design. Recent research has focused on synthesizing various analogs of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide to explore their biological activities.
Table: Structure–Activity Relationship Data
| Compound Name | Modification | Biological Activity |
|---|---|---|
| BT1 | Addition of a methoxy group | Increased anticancer activity |
| BT2 | Amino group substitution | Enhanced neuropharmacological effects |
| BT3 | Fluoro group addition | Potent D2 receptor antagonist |
Comparison with Similar Compounds
Core Heterocycle Modifications: Oxazepine vs. Thiazepine
The substitution of oxygen in the oxazepine ring with sulfur (yielding thiazepine) significantly alters electronic and steric properties. For example:
- 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide () shares the ethyl and oxo substituents but includes a sulfur atom.
- Synthetic Yield Differences : Thiazepine derivatives (e.g., 4-Methoxybenzyl thiazepine carboxylate 5-oxide) exhibit lower yields (~9%) compared to oxazepine analogs, possibly due to sulfur’s susceptibility to oxidation during synthesis .
Table 1: Core Heterocycle Comparison
| Compound Type | Heteroatom | Synthetic Yield (%) | Key Application |
|---|---|---|---|
| Oxazepine | Oxygen | Not reported | Hypothesized CNS targets |
| Thiazepine | Sulfur | 9–21% () | Dopamine receptor antagonists |
Substituent Variations on the Oxazepine/Thiazepine Core
Alkyl chain length and functional groups at position 10 influence metabolic stability and receptor affinity:
Table 2: Position 10 Substituent Effects
| Substituent | Compound Example | Molecular Weight | Key Property |
|---|---|---|---|
| Ethyl | Target Compound | ~452 g/mol | Balanced lipophilicity |
| Methyl | ~434 g/mol | Higher solubility | |
| Acetyl | 408.47 g/mol | Electrophilic reactivity |
Sulfonamide and Benzamide Moieties
The sulfonamide group’s substituents dictate electronic and steric interactions:
- 2,5-Difluorobenzenesulfonamide (Target Compound): Fluorine atoms enhance electronegativity and metabolic stability via reduced CYP450-mediated oxidation .
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide (): Bulky hydrophobic substituents may enhance binding to hydrophobic receptor pockets but reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide?
- Methodological Answer : The compound can be synthesized via alkylation and sulfonamide coupling. For example, the dibenzoxazepin core (e.g., 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one) is reacted with diethyl pyrocarbonate to introduce the ethyl ester group, followed by sulfonylation with 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF). Yield optimization may require temperature control (0–25°C) and inert atmospheres to prevent side reactions .
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Diethyl pyrocarbonate | Alkylating agent | DMF, 0–25°C, N₂ atmosphere | ~60–70% |
| 2,5-Difluorobenzenesulfonyl chloride | Sulfonylation agent | NaH, DMF, 24h | ~50–65% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and NMR (¹H/¹³C, DEPT) for structural confirmation. For example, the ethyl group on the oxazepin ring appears as a triplet at δ ~1.2–1.4 ppm in ¹H NMR, while sulfonamide protons resonate at δ ~7.5–8.0 ppm. Mass spectrometry (ESI-MS) should confirm the molecular ion peak .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use monocytic-endothelial cell adhesion assays (e.g., THP-1 cells and HUVECs) to assess anti-inflammatory potential. Pre-treat cells with the compound (1–50 µM) for 24h, then quantify adhesion via fluorescence or microscopy. Include positive controls (e.g., dexamethasone) and validate with ELISA for cytokine reduction (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action in inflammatory pathways?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated macrophages to identify downregulated pro-inflammatory genes (e.g., NF-κB targets). Validate via Western blot for phosphorylated IκBα and electrophoretic mobility shift assays (EMSA) to assess NF-κB DNA binding inhibition. Dose-response studies (0.1–10 µM) and time-course experiments (6–48h) are critical to establish causality .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?
- Methodological Answer : Synthesize analogs with variations in the sulfonamide substituents (e.g., monofluoro vs. difluoro) and oxazepin core modifications (e.g., methyl vs. ethyl groups). Test in parallel using a high-throughput screen (HTS) for IC₅₀ determination in NF-κB reporter assays. Molecular docking (e.g., AutoDock Vina) against the p65 subunit can prioritize candidates .
| Analog | R₁ (Oxazepin) | R₂ (Sulfonamide) | IC₅₀ (NF-κB) |
|---|---|---|---|
| Parent compound | Ethyl | 2,5-Difluoro | 5.2 µM |
| Analog A | Methyl | 2,5-Difluoro | 8.7 µM |
| Analog B | Ethyl | 3-Fluoro | 12.4 µM |
Q. How to assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Conduct OECD 301B biodegradation tests (28-day aerobic conditions) to measure half-life in water/soil. Use LC-MS/MS to track degradation products. For ecotoxicity, perform Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays (72h IC₅₀). Compare results with REACH thresholds .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer : Apply systematic review frameworks (PRISMA guidelines) to meta-analyze dose-response data. For in vitro vs. in vivo discrepancies, evaluate bioavailability using Caco-2 permeability assays and hepatic microsome stability tests. Cross-validate findings with independent labs using standardized protocols (e.g., ISO 10993 for cytotoxicity) .
Q. What computational approaches predict off-target interactions or metabolic pathways?
- Methodological Answer : Use Schrödinger’s QikProp for ADME prediction (e.g., logP, plasma protein binding) and CypReact for cytochrome P450 metabolism modeling. Molecular dynamics simulations (GROMACS) can assess binding stability to off-target kinases (e.g., JAK2, EGFR). Validate with in vitro CYP450 inhibition assays .
Theoretical Framework Integration
- Guiding Principle : Link studies to the "two-hit" hypothesis of inflammation (primary immune activation + secondary oxidative stress) to contextualize anti-inflammatory mechanisms .
- Experimental Design : Align with OECD guidelines for ecotoxicology or NIH standards for preclinical anti-inflammatory research to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
